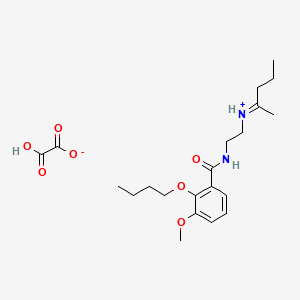
N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzamide Core: The initial step involves the reaction of 2-butoxy-3-methoxybenzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Pentylideneaminoethyl Group:
Formation of the Oxalate Salt: Finally, the compound is converted into its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxides: Resulting from oxidation.
Amines and Alcohols: From reduction.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways involved in inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Ethoxy-3-methoxybenzoyl)amino]ethyl-pentylideneazanium oxalate
- 2-Hydroxy-2-oxoacetate;2-[(3-methoxy-2-propoxybenzoyl)amino]ethyl-pentylideneazanium
Uniqueness
N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
63887-08-1 |
|---|---|
Molecular Formula |
C21H32N2O7 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[(2-butoxy-3-methoxybenzoyl)amino]ethyl-pentan-2-ylideneazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C19H30N2O3.C2H2O4/c1-5-7-14-24-18-16(10-8-11-17(18)23-4)19(22)21-13-12-20-15(3)9-6-2;3-1(4)2(5)6/h8,10-11H,5-7,9,12-14H2,1-4H3,(H,21,22);(H,3,4)(H,5,6) |
InChI Key |
CKHYRHIDMKNIGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC=C1OC)C(=O)NCC[NH+]=C(C)CCC.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















